Ethyl 2-amino-6-methoxyhexanoate
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Overview
Description
Ethyl 2-amino-6-methoxyhexanoate is an organic compound that belongs to the class of esters and amines. It features both an ester functional group and an amine functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-methoxyhexanoate can be synthesized through a multi-step process involving the esterification of a carboxylic acid and the subsequent introduction of an amino group. One common method involves the reaction of 6-methoxyhexanoic acid with ethanol in the presence of a strong acid catalyst to form the ester. This ester is then subjected to reductive amination using ammonia or an amine source to introduce the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification followed by amination. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-methoxyhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxo derivatives.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or esters.
Scientific Research Applications
Ethyl 2-amino-6-methoxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminohexanoate: Lacks the methoxy group, making it less versatile in certain reactions.
Methyl 2-amino-6-methoxyhexanoate: Has a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-amino-6-hydroxyhexanoate:
Uniqueness
This compound is unique due to the presence of both an amino group and a methoxy group, which provide distinct reactivity and functionality. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-amino-6-methoxyhexanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9(11)8(10)6-4-5-7-12-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
GTUFSTMBAADYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCOC)N |
Origin of Product |
United States |
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